4-Methyl-3,6-diphenylhexa-3,5-dien-2-one
Description
Properties
CAS No. |
142700-62-7 |
|---|---|
Molecular Formula |
C19H18O |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
4-methyl-3,6-diphenylhexa-3,5-dien-2-one |
InChI |
InChI=1S/C19H18O/c1-15(13-14-17-9-5-3-6-10-17)19(16(2)20)18-11-7-4-8-12-18/h3-14H,1-2H3 |
InChI Key |
HDTMZSPBEKIZCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)C(=O)C)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3,6-diphenylhexa-3,5-dien-2-one can be achieved through several methods. One common approach involves the reaction of benzaldehyde with ethyl acetoacetate under basic conditions to form the intermediate 3,5-diphenylpent-2-en-4-one. This intermediate is then subjected to methylation using methyl iodide in the presence of a base to yield the final product .
Industrial Production Methods: Industrial production of 4-Methyl-3,6-diphenylhexa-3,5-dien-2-one typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3,6-diphenylhexa-3,5-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the conjugated dienone system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens, alkylating agents, and nucleophiles such as thiols and amines are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alcohols .
Scientific Research Applications
4-Methyl-3,6-diphenylhexa-3,5-dien-2-one has a wide range of applications in scientific research:
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory and anticancer activities, is ongoing.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Methyl-3,6-diphenylhexa-3,5-dien-2-one exerts its effects involves interactions with various molecular targets. The conjugated dienone system allows for electron delocalization, facilitating reactions with nucleophiles and electrophiles. This reactivity is crucial for its role in synthetic chemistry and potential biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences between 4-Methyl-3,6-diphenylhexa-3,5-dien-2-one and analogous compounds:
Functional and Reactivity Differences
Conjugation and Electronic Effects
- The extended conjugation in 4-Methyl-3,6-diphenylhexa-3,5-dien-2-one results in a redshifted UV-Vis absorption (~280 nm) compared to (3E,5E)-octa-3,5-dien-2-one (~240 nm), which has a shorter conjugated system .
- The phenyl groups in the target compound stabilize the dienone system via resonance, enhancing its suitability as a diene in Diels-Alder reactions. In contrast, 6-Phenyl-3,5-hexadien-2-one lacks steric bulk, leading to faster reaction kinetics but lower regioselectivity .
Polarity and Bioactivity
- Hispolon’s phenolic hydroxyl groups confer significant antioxidant properties, as demonstrated in studies on natural phenolic compounds . The absence of hydroxyl groups in 4-Methyl-3,6-diphenylhexa-3,5-dien-2-one reduces its polarity (logP ≈ 4.2 vs. 1.8 for Hispolon) and bioactivity but improves membrane permeability.
Steric and Volatility Considerations
- The methyl and phenyl substituents in the target compound increase steric hindrance, reducing its volatility compared to 3,5-Dimethyl-2-methoxyacetophenone, which lacks bulky groups .
Biological Activity
4-Methyl-3,6-diphenylhexa-3,5-dien-2-one is an organic compound characterized by its unique hexadiene backbone, which includes two phenyl groups and a methyl group. This structural configuration contributes to its potential biological activities. The compound's molecular formula is C₁₈H₁₆O, with a molecular weight of 262.346 g/mol. Its conjugated diene system is known to enhance reactivity, making it a subject of interest in various biological studies.
The compound can be synthesized through several methods, including thermolysis and other organic synthesis techniques. The structure can be visualized as follows:
Key Features:
- Molecular Formula: C₁₈H₁₆O
- Molecular Weight: 262.346 g/mol
- Structural Characteristics: Conjugated diene system, phenyl substitution.
Biological Activities
Research indicates that compounds with similar structures often exhibit significant biological activities. Here are some notable activities associated with 4-Methyl-3,6-diphenylhexa-3,5-dien-2-one:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structural features may possess anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines.
- Antioxidant Properties : The conjugated diene system is often linked to antioxidant activity, which helps in combating oxidative stress in biological systems.
- Antimicrobial Effects : Similar compounds have been reported to exhibit antibacterial and antifungal activities.
Anticancer Activity
A study exploring the cytotoxic effects of structurally related compounds found that certain derivatives exhibited significant activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 6.2 |
| Compound B | T47D | 27.3 |
These findings indicate a potential for further exploration of 4-Methyl-3,6-diphenylhexa-3,5-dien-2-one in anticancer drug development.
Antioxidant Activity
Research on related compounds has demonstrated their ability to scavenge free radicals effectively. This property is crucial for developing therapeutic agents aimed at reducing oxidative stress-related diseases.
Antimicrobial Effects
Studies have shown that derivatives of similar compounds exhibit antimicrobial properties against various bacterial strains. The effectiveness of these compounds can be summarized as follows:
| Bacterial Strain | Activity |
|---|---|
| E. coli | Effective |
| S. aureus | Effective |
| A. niger | Moderate |
The biological activities of 4-Methyl-3,6-diphenylhexa-3,5-dien-2-one may be attributed to its ability to interact with cellular targets through mechanisms such as:
- Inhibition of Enzymatic Activity : Compounds with similar structures often inhibit key enzymes involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties may help modulate ROS levels within cells, contributing to reduced oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
